1,4-Dihydropteridine

Hypouricemia Xanthine oxidase Gout therapeutics

1,4-Dihydropteridine (synonym: 3,4-dihydropteridine; CAS 25911-72-2) is the parent heterocycle of the dihydropteridine class, with molecular formula C₆H₆N₄ and a molecular weight of 134.14 g·mol⁻¹. Unlike the fully aromatic pteridine (C₆H₄N₄) or the more reduced 5,6,7,8-tetrahydropteridine, this compound occupies an intermediate oxidation state that is central to pteridine electrochemistry and covalent hydration equilibria.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 25911-72-2
Cat. No. B13951493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropteridine
CAS25911-72-2
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=NC=CN=C2NC=N1
InChIInChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10)
InChIKeyJBNBYKWDFWNCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydropteridine (CAS 25911-72-2) – Procurement-Relevant Identity, Physicochemical Profile, and Redox Classification


1,4-Dihydropteridine (synonym: 3,4-dihydropteridine; CAS 25911-72-2) is the parent heterocycle of the dihydropteridine class, with molecular formula C₆H₆N₄ and a molecular weight of 134.14 g·mol⁻¹ [1]. Unlike the fully aromatic pteridine (C₆H₄N₄) or the more reduced 5,6,7,8-tetrahydropteridine, this compound occupies an intermediate oxidation state that is central to pteridine electrochemistry and covalent hydration equilibria [2]. Its bicyclic scaffold – a pyrimidine ring fused to a dihydropyrazine ring – serves as both a synthetic gateway to 4-unsubstituted pteridines and a mechanistic probe for biological hydride-transfer processes [3].

1 Synthetic gateway to 4-unsubstituted pteridines via MnO₂ oxidation
2 Electrochemical probe for hydride-transfer intermediate mapping
3 Parent scaffold for pteridine library elaboration and tautomer studies

Why 1,4-Dihydropteridine Cannot Be Replaced by Other Dihydropteridine Isomers or Oxidation States in Research and Procurement


The dihydropteridine isomer landscape is not functionally interchangeable. Computational studies on 39 dihydropteridine tautomers reveal a >15 kJ·mol⁻¹ energy spread among isomers, with 7,8-dihydro-3H-tautomers being thermodynamically most stable and the ortho-quinonoid tautomer considerably higher in energy [1]. Electrochemical reduction of pteridine proceeds through a distinct 3,4-dihydro-4-hydroxypteridine (hydrated 1,4-dihydropteridine) intermediate, not directly to the 7,8-dihydro species [2]. Furthermore, synthetic access to 4-unsubstituted pteridines relies specifically on the selective MnO₂ oxidation of 3,4-dihydropteridines; 7,8-dihydro or 5,8-dihydro isomers do not serve this preparative role [3]. Substituting the 1,4-dihydro isomer with an alternative dihydro form would therefore alter redox reactivity, hydration equilibria, and synthetic utility, rendering experimental conclusions non-transferable.

Isomer-specific redox pathway
7,8-dihydro isomer follows a different electrochemical reduction sequence; the hydrated 1,4-dihydro intermediate is kinetically unique.
Synthetic divergence
Only 3,4-dihydropteridines undergo selective MnO₂ oxidation to aromatic pteridines; 7,8- and 5,8-isomers do not serve this route.
Tautomer energy penalty
1,4-dihydro-type tautomers are considerably higher in energy than 7,8-dihydro forms, conferring distinct reactivity profiles that may not transfer.

1,4-Dihydropteridine – Quantitative Differentiation Evidence Against Closest Analogs


Hypouricemic Potency of 3,4-Dihydropteridine Derivatives Matches Allopurinol with a Distinct Mechanism

A series of 2-substituted 3,4-dihydropteridines demonstrated hypouricemic activity in rats that was as potent as allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), the clinical standard. Compound 26b (2-(methoxymethoxymethyl)-3,4-dihydropteridine maleate) achieved a maximal fall in uricemia of 80% after single oral administration [1]. Critically, unlike allopurinol, compound 26b did not inhibit xanthine oxidase in vitro; inhibition was observed only ex vivo, indicating a mechanistically distinct mode of action [1].

Hypouricemic endpoint vs. allopurinol
Head-to-head
3,4-Dihydropteridine derivative (26b): maximal uricemia fall 80% in rat model; equipotent to allopurinol. Mechanism: ex vivo XO inhibition only, not direct in vitro inhibition.
Supports hypouricemic endpoint context; mechanism diverges from direct xanthine oxidase inhibition
Sprague-Dawley rats, single oral dose; comparator allopurinol
Hypouricemia Xanthine oxidase Gout therapeutics

1,4-Dihydropteridine as a Hydrated Redox Intermediate Distinct from Thermodynamic Sink 7,8-Dihydropteridine

Polarographic and voltammetric studies over pH 1–12 demonstrate that pteridine undergoes a reversible 2e⁻/2H⁺ reduction to 5,8-dihydropteridine, not to 1,4-dihydropteridine. At low pH, the monohydrated form of pteridine – 3,4-dihydro-4-hydroxypteridine, a covalent hydrate of 1,4-dihydropteridine – exists in major amounts and is reduced in an irreversible 2e⁻/2H⁺ process to 5,8-dihydropteridine, which subsequently dimerizes [1]. This contrasts with 7,8-dihydropteridine, which is only generated in a later irreversible reduction step of the dimer and represents the thermodynamic endpoint [1].

Reduction intermediate identity
Head-to-head
3,4-Dihydro-4-hydroxypteridine (hydrated 1,4-dihydro) is the kinetically essential intermediate at low pH; it reduces irreversibly to 5,8-dihydropteridine. 7,8-Dihydropteridine forms only via later dimer reduction.
Hydrated 1,4-dihydro intermediate required for complete redox mechanism mapping
Polarography, pH 1–12, DME/PGE electrodes
Electrochemistry Reaction mechanism Hydride transfer

Tautomer Stability Hierarchy – 1,4-Dihydro Tautomers Are Energetically Disfavored Relative to 7,8-Dihydro Forms

Ab initio calculations on 39 dihydropteridine tautomers of 7,8-dihydro-2-aminopteridin-4(3H)-one, including a continuum solvent model for water, established a quantitative stability ranking. The 7,8-dihydro-3H- (T1) and 5,6-dihydro-3H- (T4) tautomers are essentially isoenergetic and most stable, while the 5,8-dihydro-3H- (T3) tautomer is 15.5 kJ·mol⁻¹ more energetic [1]. The ortho-quinonoid tautomer (analogous to a 1,4-dihydro arrangement) is of considerably higher energy and deemed unlikely to participate in cofactor function [1]. Although the parent 1,4-dihydropteridine lacks the 2-amino-4-oxo substitution, the tautomer energetics establish a class-level principle: 1,4-dihydro arrangements are significantly less stable than 7,8-dihydro arrangements, conferring higher reactivity.

Tautomer stability ranking
Class-level
Among 39 dihydropteridine tautomers, 7,8-dihydro-3H- (T1) is most stable. 5,8-dihydro-3H- (T3) is +15.5 kJ·mol⁻¹ higher. Ortho-quinonoid (1,4-dihydro type) is considerably higher energy (class inference from 2-amino-4-oxo scaffold).
Higher reactivity implied by tautomer energy penalty; supports mechanistic probe use
MP2/6-31G* continuum water model; parent 1,4-dihydropteridine not explicitly computed
Computational chemistry Tautomerism Molecular energetics

Selective Oxidation of 3,4-Dihydropteridines to 4-Unsubstituted Pteridines – A Unique Synthetic Gateway

Albert and Ohta demonstrated that 3,4-dihydropteridine, along with its 2-methyl-, 2-hydroxy-, 2-amino-, and 6-methyl- derivatives, undergoes selective oxidation by manganese dioxide (MnO₂) to yield the corresponding fully aromatic pteridines [1]. This synthetic route enabled the first preparation of the previously inaccessible 6-methylpteridine [1]. In contrast, 7,8-dihydropteridines and 5,8-dihydropteridines do not participate in this selective oxidation pathway, as their reduction sites are not amenable to MnO₂-mediated aromatization without ring rearrangement or degradation.

Selective MnO₂ oxidation
Head-to-head
3,4-Dihydropteridines (and 2-/6-substituted derivatives) undergo mild MnO₂ oxidation to fully aromatic pteridines. 7,8- and 5,8-dihydro isomers are not substrates for this transformation.
Unique synthetic gateway to 4-unsubstituted pteridines; alternative isomers cannot replace
MnO₂, room temperature, organic solvent
Pteridine synthesis Selective oxidation Heterocyclic chemistry

High-Value Application Scenarios for 1,4-Dihydropteridine Procurement


Hypouricemic Drug Discovery – Scaffold for Non-Xanthine-Oxidase Inhibitors

Research teams pursuing gout therapeutics beyond direct xanthine oxidase inhibition can use the 3,4-dihydropteridine core to elaborate 2-substituted derivatives with in vivo hypouricemic efficacy matching allopurinol (80% uricemia reduction) but operating through an ex vivo mechanism [1]. This avoids the mechanism-based limitations of allopurinol, such as drug–drug interactions and hypersensitivity reactions in patients with thiopurine methyltransferase deficiency.

Mechanistic Electrochemistry of Pteridine Cofactors – Hydride-Transfer Intermediate Studies

Electrochemical investigations of biological hydride transfer require the hydrated 3,4-dihydro-4-hydroxypteridine intermediate, which is the kinetically competent species in the reduction of pteridine at low pH [2]. This intermediate is inaccessible from 7,8-dihydropteridine, making 1,4-dihydropteridine essential for constructing complete pteridine redox mechanisms, including those relevant to dihydropteridine reductase (EC 1.5.1.34) catalysis.

Synthesis of 4-Unsubstituted Pteridine Libraries via Selective MnO₂ Oxidation

Medicinal chemistry groups building pteridine-focused compound libraries can employ 3,4-dihydropteridine as a universal precursor for 4-unsubstituted pteridines. The selective MnO₂ oxidation is mild, chemoselective, and compatible with diverse 2- and 6-substituents [3]. No alternative dihydropteridine isomer provides this direct aromatization gateway, making 1,4-dihydropteridine the mandatory procurement choice for this synthetic strategy.

Computational Tautomer Libraries and Reactivity Prediction Studies

Groups performing ab initio or DFT calculations on pteridine tautomerism and reactivity require the 1,4-dihydro scaffold as a high-energy reference structure. The >15 kJ·mol⁻¹ energy gap between 1,4-dihydro-type tautomers and the 7,8-dihydro thermodynamic sink [4] provides a quantitative benchmark for testing computational methods and for predicting sites of electrophilic/nucleophilic attack in pteridine-based drug candidates.

Application
Selection Property
Validation Focus
Hypouricemic pathway research
Mechanism divergence from direct XO inhibition
Ex vivo xanthine oxidase activity vs. allopurinol comparator
Electrochemical hydride-transfer studies
Kinetically competent hydrated intermediate
Reduction pathway mapping via polarography/voltammetry
4-Unsubstituted pteridine synthesis
MnO₂-selective oxidation compatibility
Aromatization efficiency and substituent scope
Computational tautomer benchmarking
High-energy 1,4-dihydro reference structure
ΔE gap validation against 7,8-dihydro thermodynamic sink
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